molecular formula C20H20ClN3O6 B12497399 Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Ethyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12497399
M. Wt: 433.8 g/mol
InChI Key: ZMFNUBCBQDXPRI-UHFFFAOYSA-N
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Description

ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: is a synthetic organic compound that belongs to the class of benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of the benzamide group by reacting the chlorinated nitrobenzene with an amine, such as morpholine, under appropriate conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with different functional groups.

    Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes, disrupting essential biological processes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(PIPERIDIN-1-YL)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.

    ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(PYRROLIDIN-1-YL)BENZOATE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

ETHYL 5-(2-CHLORO-4-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The combination of the chlorinated nitrobenzamide group and the morpholine ring may confer distinct properties compared to similar compounds with different ring structures.

Properties

Molecular Formula

C20H20ClN3O6

Molecular Weight

433.8 g/mol

IUPAC Name

ethyl 5-[(2-chloro-4-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H20ClN3O6/c1-2-30-20(26)16-11-13(3-6-18(16)23-7-9-29-10-8-23)22-19(25)15-5-4-14(24(27)28)12-17(15)21/h3-6,11-12H,2,7-10H2,1H3,(H,22,25)

InChI Key

ZMFNUBCBQDXPRI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCOCC3

Origin of Product

United States

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